molecular formula C21H21N3O3 B12637560 4-[4-(Benzyloxycarbonyl)piperazino]-1H-indole-5-carbaldehyde

4-[4-(Benzyloxycarbonyl)piperazino]-1H-indole-5-carbaldehyde

Katalognummer: B12637560
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: ICMPBSPDIKKBHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 4-(5-formyl-1H-indol-4-yl)-piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and an indole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(5-formyl-1H-indol-4-yl)-piperazine-1-carboxylate typically involves multi-step organic reactions. One possible route includes:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Formylation: The indole ring can be formylated using Vilsmeier-Haack reaction to introduce the formyl group at the desired position.

    Piperazine Ring Formation: The piperazine ring can be synthesized separately and then coupled with the indole derivative.

    Benzylation: Finally, the benzyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential use in drug development for targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of benzyl 4-(5-formyl-1H-indol-4-yl)-piperazine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety is known to interact with various biological targets, which could be leveraged in drug design.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzyl 4-(5-formyl-1H-indol-3-yl)-piperazine-1-carboxylate: Similar structure but with the formyl group at a different position.

    Benzyl 4-(5-methyl-1H-indol-4-yl)-piperazine-1-carboxylate: Similar structure but with a methyl group instead of a formyl group.

Uniqueness

Benzyl 4-(5-formyl-1H-indol-4-yl)-piperazine-1-carboxylate is unique due to the specific positioning of the formyl group on the indole ring, which can influence its reactivity and interaction with biological targets.

Eigenschaften

Molekularformel

C21H21N3O3

Molekulargewicht

363.4 g/mol

IUPAC-Name

benzyl 4-(5-formyl-1H-indol-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C21H21N3O3/c25-14-17-6-7-19-18(8-9-22-19)20(17)23-10-12-24(13-11-23)21(26)27-15-16-4-2-1-3-5-16/h1-9,14,22H,10-13,15H2

InChI-Schlüssel

ICMPBSPDIKKBHT-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=C(C=CC3=C2C=CN3)C=O)C(=O)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.